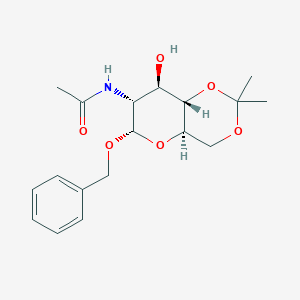

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside

Übersicht

Beschreibung

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is a glycosylation compound that plays a significant role in the research and development of glycosides. It is a derivative of glucose and is used extensively in synthetic chemistry and biological research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzyl and acetamido groups. One common method starts with 2-acetamido-2-deoxy-D-glucose, which is converted into benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside. This intermediate is then further modified to introduce the isopropylidene group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups.

Reduction: This can be used to alter the acetamido group.

Substitution: Commonly involves the replacement of the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a variety of glycoside derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside has shown promise in drug development, particularly for its potential anti-inflammatory and anti-cancer properties. Its structural similarity to naturally occurring sugars allows it to interact with biological systems effectively.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of specific pathways essential for tumor growth, suggesting its potential as a lead compound in anti-cancer drug discovery.

Biochemical Research

This compound is utilized in proteomics research as a biochemical tool to study protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for understanding biological processes at the molecular level.

Case Study: Protein Binding Studies

Research indicated that Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside could be used to label glycoproteins selectively. This labeling facilitated the identification of glycosylation patterns on proteins, which are crucial for their function and stability.

Materials Science

In materials science, this compound is explored for its surfactant properties. Its amphiphilic nature allows it to stabilize emulsions and foams, making it useful in formulations requiring enhanced stability.

Case Study: Emulsion Stability

Investigations into the use of this compound as a surfactant revealed that it significantly improved the stability of oil-in-water emulsions compared to conventional surfactants. This property is particularly beneficial in cosmetic and pharmaceutical formulations.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anti-cancer properties | Cytotoxic effects on cancer cell lines |

| Biochemical Research | Proteomics and protein interaction studies | Selective labeling of glycoproteins |

| Materials Science | Surfactant properties for emulsion stabilization | Improved emulsion stability |

Table 2: Case Study Highlights

| Study Focus | Methodology | Results |

|---|---|---|

| Anti-Cancer Activity | In vitro cytotoxicity assays on cancer cell lines | Significant inhibition of tumor growth |

| Protein Binding | Glycoprotein labeling techniques | Identification of glycosylation patterns |

| Emulsion Stability | Comparative analysis with conventional surfactants | Enhanced stability in oil-in-water emulsions |

Wirkmechanismus

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with various enzymes and molecular targets to facilitate the transfer of glycosyl groups to acceptor molecules. This process is crucial in the biosynthesis of glycoconjugates, which are essential for cell signaling and molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-β-D-glucopyranoside

- Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside

Uniqueness

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-a-D-glucopyranoside is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of complex glycoconjugates and in studying specific biochemical pathways.

Biologische Aktivität

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside (commonly referred to as BAGN) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the context of glycosylation processes and their implications in various diseases. This article provides a comprehensive overview of the biological activity of BAGN, supported by research findings, case studies, and relevant data tables.

BAGN is a synthetic compound with the following chemical properties:

- Chemical Formula : C₁₈H₂₅NO₆

- Molecular Weight : 351.394 g/mol

- CAS Number : 66026-10-6

BAGN primarily functions as an inhibitor of O-glycosylation. This post-translational modification is critical for the proper functioning of glycoproteins. The compound acts as a competitive inhibitor of β1,3-galactosyltransferase, which is involved in the elongation of O-glycan chains. By inhibiting this enzyme, BAGN can alter glycosylation patterns on proteins, potentially impacting various cellular processes and disease mechanisms.

In Vitro Studies

-

HIV Replication Inhibition :

- A study demonstrated that BAGN pretreatment significantly increased HIV infectivity in PHA-blast target cells. Specifically, it resulted in a 7.6-fold increase in the percentage of HIV-infected cells and a 74-fold increase in secreted viral particles when compared to untreated cultures .

- The compound also enhanced viral outgrowth kinetics in samples from HIV controllers, suggesting its potential utility in therapeutic strategies aimed at controlling HIV .

- Impact on Glycoprotein Secretion :

- Inhibition of Mucin Synthesis :

Case Study 1: HIV Infection Dynamics

In a controlled experiment involving peripheral blood mononuclear cells (PBMCs), researchers treated cells with BAGN before exposing them to HIV. Results showed:

- Increased expression of HLA-DR surface markers correlated with higher rates of infection.

- Enhanced production of intracellular p24 protein was observed, indicating increased viral replication within treated cells .

Case Study 2: Glycosylation Patterns

Research focused on the effects of BAGN on glycosylation patterns revealed that treatment led to altered expressions of CD25 and CCR5 markers on T cells, which are crucial for HIV entry into host cells. This suggests that manipulating glycosylation could provide new avenues for therapeutic interventions against viral infections .

Table 1: Effects of BAGN on HIV Infection Parameters

| Parameter | Control (Untreated) | BAGN Treated | Fold Change |

|---|---|---|---|

| Percentage of Infected Cells | 1% | 7.6% | 7.6 |

| Intracellular p24 Protein | Baseline | Increased by 30% | 1.3 |

| Secreted Viral Particles | Baseline | Increased by 74% | 74 |

Eigenschaften

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20)/t13-,14-,15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJZZWRXVVKEC-HHARLNAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)(C)C)O[C@@H]1OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474542 | |

| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66026-10-6 | |

| Record name | Benzyl 2-acetamido-2-deoxy-4,6-O-(1-methylethylidene)-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside in the synthesis of molecules with potential immunoadjuvant activity?

A1: Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside serves as a key starting material in the multi-step synthesis of O-(N-acetyl-β-muramoyl-L-alanyl-D-isoglutamine)-(1→6)-2-acylamino-2-deoxy-D-glucoses. [] These complex molecules are structurally similar to components of bacterial cell walls and were investigated for their potential to stimulate the immune system. The research highlights how this specific derivative of D-glucopyranoside allows for selective chemical modifications, ultimately contributing to the construction of the desired disaccharide structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.